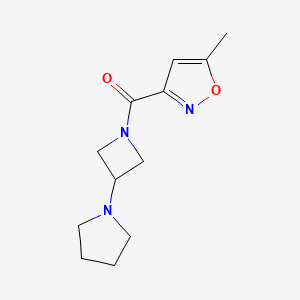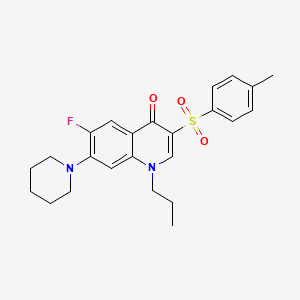
4-(1-Adamantyl)-2-bromoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of adamantyl compounds is characterized by the fusion of three cyclohexane rings . This gives the molecule a rigid and virtually stress-free structure . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional adamantane derivatives . They can undergo various chemical transformations, including polymerization reactions .科学的研究の応用
Anticancer Potential and Molecular Docking Studies
The compound 4-(1-adamantyl)-5-[2-(3-hydroxynapthyl)]-2H-1,2,4-triazole-3(4H)-thione, a derivative of 4-(1-Adamantyl)-2-bromoaniline, was evaluated for its anticancer activity. Theoretical calculations and molecular docking studies were conducted to understand its interaction with the protein BRCA2, a target for MCF-7 cancer cells. This research highlights the potential chemotherapeutic applications of adamantyl derivatives in treating cancer (Karagoz Genç et al., 2015).
Reactivity and Synthesis
The reactivity of adamantylideneadamantanes was studied, showing that these compounds undergo bromination reactions that depend on the bromine concentration. Such studies provide valuable insights into the synthesis and reactivity of adamantane derivatives, including those related to 4-(1-Adamantyl)-2-bromoaniline, aiding in the development of new synthetic methods for complex molecules (Chiappe et al., 2000).
Noncovalent Interactions in Drug Design
Adamantane derivatives, including those related to 4-(1-Adamantyl)-2-bromoaniline, have been analyzed for their noncovalent interactions using crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. These studies are crucial for understanding the molecular basis of drug interactions and designing more effective therapeutics (El-Emam et al., 2020).
Development of Novel Intermediates for Therapeutics
Research has been conducted on the synthesis of amino acid derivatives of 4-(1-adamantyl)benzoic acid, obtained through the oxidation of 4-(1-adamantyl)toluene. These derivatives represent novel intermediates that could be utilized in the design of peptidomimetics with improved pharmacokinetic and pharmacodynamic parameters, demonstrating the versatile applications of adamantyl compounds in developing new medications (Krasnikov et al., 2004).
Antimicrobial and Anti-Inflammatory Activities
Studies have shown that certain S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols exhibit potent antibacterial activity against a range of bacterial strains and also display anti-inflammatory activity. This suggests the potential of adamantyl derivatives in developing new antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).
Safety and Hazards
特性
IUPAC Name |
4-(1-adamantyl)-2-bromoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENCAVJVRPEVMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)-2-bromoaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

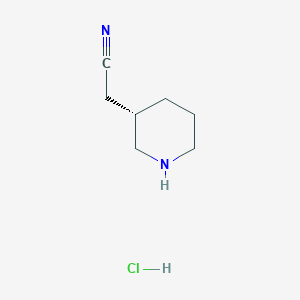

![5-(Benzylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2382970.png)
![1-[(3-Nitrophenyl)methyl]pyrrolidine](/img/structure/B2382971.png)

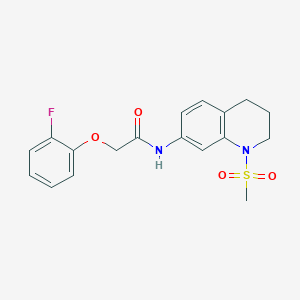
![(E)-3-[2-(3,5-difluorophenoxy)phenyl]-2-propenoic acid](/img/structure/B2382977.png)
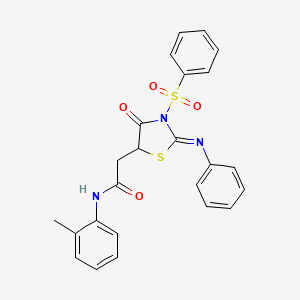
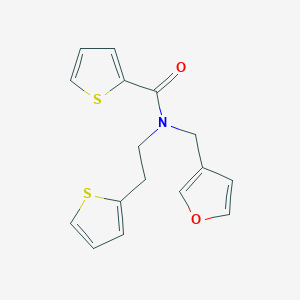

![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)
